molecular formula C8H2BrF2NO2 B2989579 7-bromo-5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione CAS No. 874831-42-2

7-bromo-5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2989579
CAS No.: 874831-42-2
M. Wt: 262.01
InChI Key: YLSQVYKNOYXLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione is a chemical compound with the CAS Number: 874831-42-2 . It has a molecular weight of 262.01 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H2BrF2NO2/c9-4-5(11)3(10)1-2-6(4)12-8(14)7(2)13/h1H,(H,12,13,14) . This indicates the presence of bromine, fluorine, nitrogen, and oxygen atoms in the compound, along with carbon and hydrogen.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 262.01 . Unfortunately, other specific physical and chemical properties are not available from the search results.

Scientific Research Applications

Synthesis of Indole Derivatives

One notable application is the synthesis of indole derivatives, which are crucial in organic chemistry due to their presence in many natural products and pharmaceuticals. For example, the synthesis of 3,3-dibromo-1,3-dihydroindol-2-ones, which serve as useful precursors to indole-2,3-diones, was efficiently achieved by reacting indoles with N-bromosuccinimide. This method underscores the versatility of brominated indole derivatives in constructing complex molecules (Parrick et al., 1989).

Crystal Structure and Hydrogen Bonding Studies

The crystal structure and hydrogen bonding patterns of indole derivatives provide insights into their chemical behavior and potential applications in material science. A study on 7-acetamido-2-aryl-5-bromo-3-(trifluoroacetyloxime)indoles revealed detailed hydrogen bonding networks and π-stacking, which are crucial for understanding the material properties of these compounds (Mphahlele, 2018).

Photoreactive and Electronic Materials

Brominated indole derivatives are also important in the synthesis of photoreactive and electronic materials. For instance, the synthesis of fluorinated spiro[3H-indole-3,2′-tetrahydro-1,3-thiazine]-2,4′(1H)-diones demonstrated the use of Brønsted acidic ionic liquids as catalysts, highlighting the role of brominated indoles in developing antihistamic agents with potential electronic applications (Arya et al., 2012).

Organic Thin Film Transistors

Another application is in the design of organic thin film transistors (OTFTs). Brominated indole-based D−A conjugated polymers have been investigated for their electronic properties, showing potential in both electron and ambipolar organic thin film transistors. This area of research is crucial for the advancement of flexible electronics and optoelectronic devices (Wang et al., 2018).

Antimicrobial and Anti-HIV Evaluation

Indole derivatives, including those with bromine substituents, have been synthesized and evaluated for their antibacterial, antifungal, and anti-HIV properties. Compounds derived from isatin (indole-2,3-dione) and its brominated derivatives have shown promising results, indicating the potential of these molecules in developing new therapeutics (Pandeya et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound are not available from the search results, it’s worth noting that similar compounds have been used in the development of organic photovoltaic devices . This suggests potential applications in the field of renewable energy.

Properties

IUPAC Name

7-bromo-5,6-difluoro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF2NO2/c9-4-5(11)3(10)1-2-6(4)12-8(14)7(2)13/h1H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSQVYKNOYXLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)F)Br)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.